2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide

Description

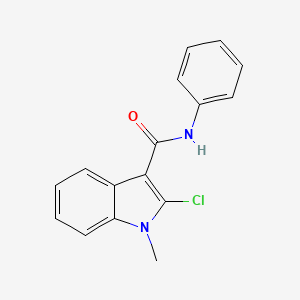

2-Chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide is a synthetic indole derivative characterized by a chlorine atom at position 2, a methyl group at position 1, and a phenyl-substituted carboxamide moiety at position 3 of the indole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-methyl-N-phenylindole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-19-13-10-6-5-9-12(13)14(15(19)17)16(20)18-11-7-3-2-4-8-11/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXCKHSAQWRMSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Cl)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific synthesis of this compound may involve additional steps to introduce the chloro and carboxamide groups. Industrial production methods often utilize optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways for this compound may vary depending on its specific application .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Substituent Variations and Structural Analogues

Compound 1 : 5-Chloro-3-hexyl-N-(4-(3-trifluoromethyl-3H-diazirin-3-yl)phenethyl)-1H-indole-2-carboxamide ()

- Key Differences :

- Chlorine at position 5 (vs. position 2 in the target compound).

- A hexyl chain at position 3 (vs. carboxamide at position 3).

- Photoactivatable trifluoromethyl-diazirine group on the phenyl ring.

- Functional Implications :

Compound 2 : 5-Chloro-N-(2-chlorophenyl)-1,3-dimethyl-1H-indole-2-carboxamide ()

- Key Differences :

- Chlorine at position 5 and 2-chlorophenyl group on the carboxamide.

- Additional methyl group at position 3.

- Functional Implications :

- Increased steric hindrance from the 1,3-dimethyl groups may reduce binding affinity to certain targets.

- Dual chlorine atoms enhance lipophilicity (ClogP ≈ 4.5 estimated) compared to the target compound.

Compound 3 : 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide ()

- Key Differences :

- Bromine at position 5 and fluorine at position 5.

- Methyl group on the carboxamide nitrogen (N-methyl-N-phenyl).

- N-methylation reduces hydrogen-bonding capacity of the carboxamide.

Compound 4 : N-Allyl-N-phenyl-1H-indole-2-carboxamide ()

- Key Differences: Allyl group on the carboxamide nitrogen (vs. unsubstituted phenyl in the target compound). No chlorine substituents.

Physical Properties :

Biological Activity

2-Chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide is an indole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a chloro group, a methyl group, and a phenyl group, plays a significant role in its interaction with various biological targets. This article examines its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{14}ClN_{3}O, with a molecular weight of approximately 284.74 g/mol. The compound belongs to the class of indole-2-carboxamides and exhibits a range of chemical reactivity.

Target Receptors

Research indicates that this compound interacts with several receptors, particularly cannabinoid receptors (CB1 and CB2). Its ability to modulate these receptors suggests potential applications in pain management and other therapeutic areas .

Biological Pathways

The compound is involved in various biochemical pathways that include:

- Anticancer Activity : It has shown promise as an antiproliferative agent against several cancer cell lines, exhibiting GI50 values in the nanomolar range .

- Antitubercular Effects : Preliminary studies indicate significant activity against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent.

- Anti-inflammatory Properties : Indole derivatives are known for their anti-inflammatory effects, which may be mediated through modulation of cytokine production and immune response.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. SAR studies have shown that:

- The presence of a chloro group at the 2-position enhances receptor binding affinity.

- Substituents on the phenyl ring can alter the pharmacological profile, affecting potency and selectivity for specific targets .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-[2-(2-chlorophenyl)ethyl]-3-ethyl-1H-indole-2-carboxamide | Contains ethyl groups and additional chloro substituents | CB1 receptor activity |

| N-(4-fluorophenyl)-2-chloro-N-methylindole-3-carboxamide | Fluorinated phenyl group; similar carboxamide structure | Anticancer activity |

| 4-(N,N-dimethylamino)-N-(phenyl)-indole-3-carboxamide | Dimethylamino group instead of chloro; altered pharmacophore | Potential neuroprotective effects |

This table illustrates how variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Recent studies have evaluated the biological properties of this compound:

- Antiproliferative Activity : A study demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, with some derivatives showing enhanced activity compared to standard treatments .

- Cannabinoid Receptor Modulation : Interaction studies revealed that it acts as an allosteric modulator at cannabinoid receptors, which could have implications for developing treatments for pain and neurological disorders.

- Antitubercular Properties : Research indicated that this compound has promising activity against tuberculosis, suggesting its potential as a new therapeutic agent in combating resistant strains .

Q & A

Basic: What are standard protocols for synthesizing 2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide?

Methodological Answer:

The synthesis typically involves coupling the indole-2-carboxylic acid derivative with an appropriate amine. A general procedure (as in ) includes:

Activation of the carboxylic acid : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 2,6-lutidine as a base in dry DCM.

Amine coupling : React with substituted phenethylamines (e.g., 2-(4-azidophenyl)ethanamine) at 0–5°C to room temperature.

Purification : Combiflash chromatography (0–30% ethyl acetate in hexane) yields the product.

Key Parameters :

- Reaction time: 12–24 hours.

- Yields: 30–50% (lower yields due to steric hindrance from the N-phenyl group).

- Characterization: (chloroform-d, δ 7.3–9.1 ppm for aromatic protons), HRMS for mass validation .

Advanced: How to resolve contradictions in crystallographic data during structural confirmation?

Methodological Answer:

Contradictions may arise from disordered structures or twinning. Use SHELX programs ( ):

Data Collection : High-resolution X-ray data (e.g., synchrotron sources) to improve signal-to-noise ratios.

Refinement in SHELXL :

- Apply restraints for bond lengths/angles in disordered regions.

- Use TWIN/BASF commands for twinned crystals.

Validation : Cross-check with spectroscopic data (e.g., chemical shifts for carbonyl groups at ~162 ppm) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- (500 MHz, CDCl):

- Aromatic protons: δ 7.2–7.8 ppm (indole and phenyl groups).

- Methyl groups: δ 1.1–1.3 ppm (split due to coupling with adjacent CH).

- HRMS : Confirm molecular ion [M+H] (e.g., m/z 431.1530 for CHClNO).

- Elemental Analysis : Validate purity (e.g., C: 72.47%, H: 5.38% vs. observed C: 72.21%, H: 5.16%) .

Advanced: How to design derivatives for improved biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Rational Design :

- Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to enhance binding affinity ( ).

- Replace the N-phenyl group with photoactivatable moieties (e.g., diazirines) for target identification ().

Synthetic Strategy :

- Use 5-chloro-3-hexyl-1H-indole-2-carboxylic acid as a precursor.

- Couple with functionalized amines (e.g., 2-(4-(3-trifluoromethyl-diazirinyl)phenyl)ethanamine) via TBTU activation.

Biological Testing :

- Radioligand binding assays (e.g., -labeled analogs in ).

- MIC (Minimum Inhibitory Concentration) against Mycobacterium ( ) .

Basic: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

Solvent Selection : Replace DCM with THF for easier removal.

Catalyst Screening : Test HATU vs. TBTU for improved coupling efficiency.

Temperature Control : Gradual warming from 0°C to RT to minimize side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.